SARS-CoV-2 nsp13-IN-4

SARS-CoV-2 nsp13 helicase ATPase inhibition

SARS-CoV-2 nsp13 helicase inhibitor campaigns frequently encounter reproducibility failures when unvalidated analogs with uncharacterized selectivity are substituted. SARS-CoV-2 nsp13-IN-4 (C4(d)) resolves this as a rigorously defined dual ATPase reference compound. • Dual inhibition: ssDNA+ ATPase IC₅₀=57 μM; ssDNA- ATPase IC₅₀=240 μM - enables dissection of nucleic acid coupling to ATP hydrolysis • Drug-like benchmark: MW<450 Da, XLogP3=4.7 for permeability/solubility optimization in SAR • Pan-coronavirus relevance: nsp13 highly conserved across CoVs; suitable for ortholog sensitivity comparisons Supplied at ≥98% HPLC purity with blue ice shipping; for research use only.

Molecular Formula C20H15BrN4O
Molecular Weight 407.3 g/mol
Cat. No. B11277344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp13-IN-4
Molecular FormulaC20H15BrN4O
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H15BrN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26)
InChIKeyJJNZRWKEVHQYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

nsp13-IN-4 Selective Helicase Inhibitor


SARS-CoV-2 nsp13-IN-4 (also designated C4(d)) is a small-molecule inhibitor targeting the non-structural protein 13 (nsp13) helicase of SARS-CoV-2. It inhibits the ssDNA+ ATPase activity of nsp13 with an IC₅₀ of 57 μM and exhibits selectivity over ssDNA− ATPase activity (IC₅₀ = 240 μM) [1]. The compound has a molecular weight below 450 Da and a predicted XLogP3 of 4.7, indicating drug-like physicochemical properties . Nsp13 is a highly conserved helicase across coronaviruses and essential for viral replication, making it a validated pan-coronavirus target [1].

SARS-CoV-2 nsp13 helicase ATPase inhibition studies
Dual ssDNA+ / ssDNA− ATPase activity profiling
Drug-like physicochemical range supports medicinal chemistry optimization

nsp13-IN-4 Substitution Risks


Although several nsp13 ATPase inhibitors have been reported, their biochemical and physicochemical profiles vary markedly. SARS-CoV-2 nsp13-IN-4 exhibits a dual inhibition pattern (ssDNA+ ATPase IC₅₀ = 57 μM; ssDNA− ATPase IC₅₀ = 240 μM) that distinguishes it from analogs with either exclusive ssDNA+ ATPase inhibition (e.g., nsp13-IN-1) or different potency ratios [1]. Additionally, its molecular weight (<450 Da) and lipophilicity (XLogP3 ≈ 4.7) suggest a favorable balance of permeability and solubility . Replacing nsp13-IN-4 with a close analog without validating the differential selectivity or physicochemical attributes could confound structure–activity relationship (SAR) interpretations and lead to non‑reproducible results in helicase‑focused assays.

This Compound
nsp13-IN-4
Dual ssDNA+ / ssDNA− ATPase inhibition; intermediate MW and lipophilicity
Analog Risk
nsp13-IN-1, nsp13-IN-6
Selectivity profile may shift: nsp13-IN-1 lacks ssDNA− ATPase inhibition
Physicochemical differences (MW, lipophilicity) can alter solubility and aggregation behavior

nsp13-IN-4 vs. Closest Analogs


ssDNA+ ATPase Inhibition Potency

SARS-CoV-2 nsp13-IN-4 (C4(d)) inhibits nsp13 ssDNA+ ATPase with an IC₅₀ of 57 μM, placing it between the more potent nsp13-IN-3 (IC₅₀ = 32 μM) and the slightly more potent nsp13-IN-2 (IC₅₀ = 42 μM) . All values were determined in the same bioluminescence ATPase assay [1]. This intermediate potency offers a distinct SAR starting point for optimizing the balance between activity and selectivity [2].

ssDNA+ ATPase Potency
Reported
nsp13-IN-4 IC₅₀ = 57 μM; nsp13-IN-2 IC₅₀ = 42 μM; nsp13-IN-3 IC₅₀ = 32 μM (same assay)
Supports intermediate potency SAR reference point
Bioluminescence ATPase assay; recombinant nsp13 with ssDNA
SARS-CoV-2 nsp13 helicase ATPase inhibition antiviral screening

ATPase Selectivity (ssDNA+ vs. ssDNA−)

SARS-CoV-2 nsp13-IN-4 inhibits both ssDNA+ ATPase (IC₅₀ = 57 μM) and ssDNA− ATPase (IC₅₀ = 240 μM) activities of nsp13, yielding a selectivity ratio of ~4.2‑fold . In contrast, nsp13-IN-1 (C1) inhibits only ssDNA+ ATPase (IC₅₀ = 6 μM) with no detectable effect on ssDNA− ATPase . This difference in selectivity profile may reflect distinct binding modes or allosteric mechanisms .

ATPase Selectivity
Reported
ssDNA− ATPase IC₅₀ = 240 μM; selectivity ratio ≈ 4.2 vs nsp13-IN-1 inactive on ssDNA−
Enables study of nucleic acid–ATPase coupling
Same bioluminescence assay; ± ssDNA conditions
nsp13 helicase ATPase selectivity SARS-CoV-2 mechanistic enzymology

Physicochemical Profile vs. nsp13-IN-6

SARS-CoV-2 nsp13-IN-4 has a molecular weight of 407.26 Da and a predicted XLogP3 of 4.7 . This compares favorably with nsp13-IN-6 (C5), which is heavier (422.53 Da) and has a higher calculated lipophilicity . A molecular weight below 450 Da and moderate lipophilicity are consistent with empirical drug-likeness guidelines .

Physicochemical Profile
Calculated
MW 407.3 Da, XLogP3 4.7 vs nsp13-IN-6: MW 422.5 Da, higher lipophilicity predicted
Favorable lead-like range for solubility
Cheminformatics prediction; experimental solubility pending
drug-likeness nsp13 inhibitor physicochemical properties lead optimization

Pan-Coronavirus Activity Potential

The nsp13 helicase is highly conserved across human and non‑human coronaviruses (e.g., SARS-CoV, MERS-CoV, and common cold CoVs) [1]. Inhibition of this essential enzyme is predicted to confer pan‑coronavirus activity. While direct comparative data against other coronaviral nsp13 homologs are not available, the conservation of the ATPase domain supports the inference that nsp13-IN-4 may exhibit broad‑spectrum antiviral effects [1].

Pan-Coronavirus Potential
Class-level
nsp13 helicase highly conserved across CoVs; inferred broad-spectrum sensitivity
Supports cross-CoV target engagement studies
Direct ortholog inhibition data not yet reported
pan-coronavirus nsp13 conservation broad-spectrum antiviral SARS-CoV-2

nsp13-IN-4 Applications


SAR Studies for nsp13 Inhibitors

The intermediate potency (IC₅₀ = 57 μM) and dual ATPase inhibition profile of SARS-CoV-2 nsp13-IN-4 make it a valuable reference compound for SAR campaigns. Researchers can compare new chemical entities against nsp13-IN-4 to assess improvements in potency or selectivity. Its defined molecular properties (MW < 450 Da, XLogP3 = 4.7) also provide a benchmark for optimizing drug‑likeness [1].

Helicase–Nucleic Acid Interaction Studies

Because nsp13-IN-4 inhibits both ssDNA+ ATPase (IC₅₀ = 57 μM) and ssDNA− ATPase (IC₅₀ = 240 μM) activities, it serves as a tool to dissect the role of nucleic acid binding in ATP hydrolysis by nsp13. In contrast to nsp13-IN-1, which lacks ssDNA− ATPase inhibition, nsp13-IN-4 allows examination of the coupling between ssDNA binding and ATPase activity [1].

HTS Hit Validation & Counter-Screening

Given its reproducible IC₅₀ in bioluminescence ATPase assays, nsp13-IN-4 is suitable as a positive control or reference standard in HTS campaigns targeting nsp13. Its activity falls within the mid‑micromolar range, making it a realistic comparator for evaluating the potency of novel screening hits identified under identical assay conditions [1].

Pan-Coronavirus Drug Discovery

The high degree of nsp13 conservation across coronaviruses suggests that inhibitors like nsp13-IN-4 may possess broad‑spectrum antiviral activity. Therefore, this compound can be employed in early‑stage research aimed at developing pan‑coronavirus therapeutics, including studies that compare inhibitor sensitivity among nsp13 orthologs from different CoVs [1].

Application
Selection Property
Validation Focus
nsp13 inhibitor SAR studies
Intermediate potency reference with dual ATPase inhibition
Concentration–response and selectivity benchmarking
Helicase–nucleic acid interaction research
Distinct ssDNA+/ssDNA− inhibition profile
ATPase coupling mechanism analysis
HTS hit validation and counter-screening
Reproducible mid-micromolar ATPase inhibition
Assay comparator and positive control context
Pan-coronavirus target engagement studies
Conserved nsp13 helicase domain
Ortholog sensitivity profiling across CoVs

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37 linked technical documents
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